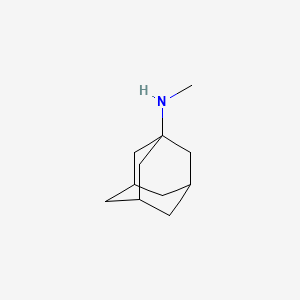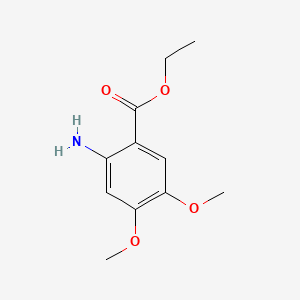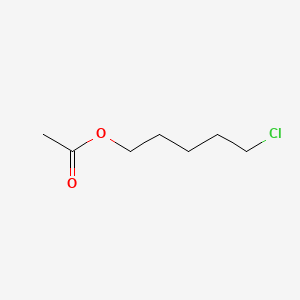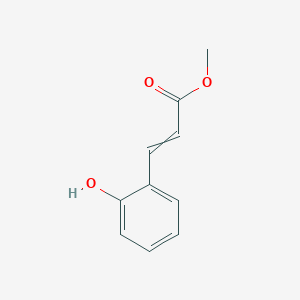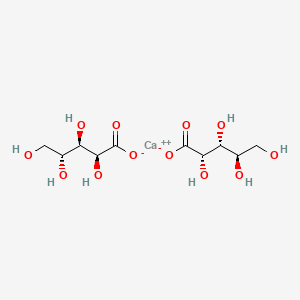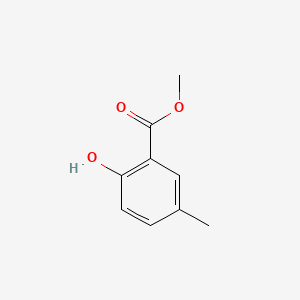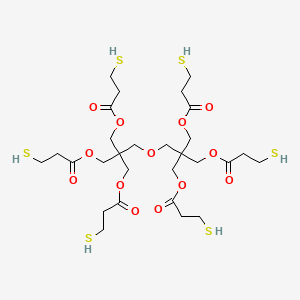
六(3-巯基丙酸酯)二戊四醇
描述
Dipentaerythritol hexakis(3-mercaptopropionate) is a chemical compound with the molecular formula C28H46O13S6 and a molecular weight of 783.02 g/mol . It is a dithiol monomer commonly used in polymer chemistry and materials science due to its multiple thiol groups, which make it highly reactive and versatile .
科学研究应用
Dipentaerythritol hexakis(3-mercaptopropionate) has a wide range of applications in scientific research:
Chemistry: It is used as a cross-linking agent in the synthesis of polymers and hydrogels.
Biology: The compound is utilized in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: It is explored for its potential in creating responsive materials for controlled drug release.
作用机制
Target of Action
Dipentaerythritol Hexakis(3-mercaptopropionate), also known as DiPETMP , is a high-molecular weight compound containing functional groupsIt’s known to be used as a photopolymerizable cross-linking agent , suggesting that its targets could be various types of polymers.
Mode of Action
DiPETMP interacts with its targets (polymers) through a process called photopolymerization. This process involves the use of light to initiate a reaction that forms a cross-linked network of polymers. The mercaptopropionate groups in DiPETMP can form strong covalent bonds with other molecules, facilitating the cross-linking process .
Result of Action
DiPETMP has been shown to form a film with good adhesion and mechanical properties . This suggests that it can enhance the structural integrity and durability of the polymers it interacts with.
Action Environment
The action, efficacy, and stability of DiPETMP can be influenced by various environmental factors. For instance, the efficiency of photopolymerization could be affected by the intensity and wavelength of the light source. Additionally, factors such as temperature, pH, and the presence of other chemicals could also impact its stability and reactivity.
生化分析
Biochemical Properties
Dipentaerythritol hexakis(3-mercaptopropionate) plays a significant role in biochemical reactions due to its multiple thiol groups. These thiol groups can form strong covalent bonds with various biomolecules, including enzymes, proteins, and other thiol-containing compounds. The compound interacts with enzymes such as glutathione peroxidase and thioredoxin reductase, participating in redox reactions and maintaining cellular redox balance. Additionally, dipentaerythritol hexakis(3-mercaptopropionate) can form disulfide bonds with cysteine residues in proteins, influencing protein structure and function .
Cellular Effects
Dipentaerythritol hexakis(3-mercaptopropionate) affects various types of cells and cellular processes. It can modulate cell signaling pathways by interacting with key signaling molecules, such as kinases and phosphatases. This compound has been shown to influence gene expression by altering the activity of transcription factors and other regulatory proteins. Furthermore, dipentaerythritol hexakis(3-mercaptopropionate) impacts cellular metabolism by affecting the activity of metabolic enzymes and altering the levels of metabolites .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dipentaerythritol hexakis(3-mercaptopropionate) can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light. Over time, dipentaerythritol hexakis(3-mercaptopropionate) may undergo oxidation, leading to the formation of disulfide bonds and a decrease in its thiol content. Long-term exposure to dipentaerythritol hexakis(3-mercaptopropionate) can result in changes in cellular function, including alterations in cell proliferation, apoptosis, and differentiation .
Dosage Effects in Animal Models
The effects of dipentaerythritol hexakis(3-mercaptopropionate) vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress. At high doses, dipentaerythritol hexakis(3-mercaptopropionate) can cause toxic effects, including cellular damage, inflammation, and organ dysfunction. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .
Metabolic Pathways
Dipentaerythritol hexakis(3-mercaptopropionate) is involved in various metabolic pathways, primarily those related to redox reactions and thiol metabolism. It interacts with enzymes such as glutathione reductase and thioredoxin, playing a role in maintaining cellular redox homeostasis. The compound can also affect metabolic flux by modulating the activity of key metabolic enzymes and altering the levels of metabolites involved in energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, dipentaerythritol hexakis(3-mercaptopropionate) is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via specific transporters, such as thiol transporters, and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function, affecting processes such as signal transduction and metabolic regulation .
Subcellular Localization
Dipentaerythritol hexakis(3-mercaptopropionate) exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it participates in redox reactions and influences mitochondrial function. Additionally, dipentaerythritol hexakis(3-mercaptopropionate) can be found in the cytoplasm and nucleus, where it interacts with various biomolecules and regulates cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
Dipentaerythritol hexakis(3-mercaptopropionate) is synthesized through the esterification of dipentaerythritol with 3-mercaptopropionic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion . The reaction mixture is then purified through distillation or recrystallization to obtain the final product with high purity.
Industrial Production Methods
In industrial settings, the production of dipentaerythritol hexakis(3-mercaptopropionate) follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation and filtration to ensure the product meets the required specifications .
化学反应分析
Types of Reactions
Dipentaerythritol hexakis(3-mercaptopropionate) undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: Disulfides formed from oxidation can be reduced back to thiols.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include disulfides, substituted thiol derivatives, and various polymeric materials when used in polymerization reactions .
相似化合物的比较
Similar Compounds
Pentaerythritol tetrakis(3-mercaptopropionate): Similar in structure but with fewer thiol groups.
Trimethylolpropane tris(3-mercaptopropionate): Another thiol-containing compound used in similar applications.
Uniqueness
Dipentaerythritol hexakis(3-mercaptopropionate) stands out due to its higher number of thiol groups, which provides greater reactivity and versatility in forming cross-linked networks. This makes it particularly valuable in applications requiring robust and stable polymeric materials .
属性
IUPAC Name |
[3-(3-sulfanylpropanoyloxy)-2-[[3-(3-sulfanylpropanoyloxy)-2,2-bis(3-sulfanylpropanoyloxymethyl)propoxy]methyl]-2-(3-sulfanylpropanoyloxymethyl)propyl] 3-sulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46O13S6/c29-21(1-7-42)36-15-27(16-37-22(30)2-8-43,17-38-23(31)3-9-44)13-35-14-28(18-39-24(32)4-10-45,19-40-25(33)5-11-46)20-41-26(34)6-12-47/h42-47H,1-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAAUVJUJVBJRSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)C(=O)OCC(COCC(COC(=O)CCS)(COC(=O)CCS)COC(=O)CCS)(COC(=O)CCS)COC(=O)CCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46O13S6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10948202 | |
| Record name | 2-[(3-[(3-Sulfanylpropanoyl)oxy]-2,2-bis{[(3-sulfanylpropanoyl)oxy]methyl}propoxy)methyl]-2-{[(3-sulfanylpropanoyl)oxy]methyl}propane-1,3-diyl bis(3-sulfanylpropanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10948202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
783.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25359-71-1 | |
| Record name | 1,1′-[2-[[3-(3-Mercapto-1-oxopropoxy)-2,2-bis[(3-mercapto-1-oxopropoxy)methyl]propoxy]methyl]-2-[(3-mercapto-1-oxopropoxy)methyl]-1,3-propanediyl] bis(3-mercaptopropanoate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25359-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-((3-(3-Mercapto-1-oxopropoxy)-2,2-bis((3-mercapto-1-oxopropoxy)methyl)propoxy)methyl)-2-((3-mercapto-1-oxopropoxy)methyl)propane-1,3-diyl bis(3-mercaptopropionate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025359711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(3-[(3-Sulfanylpropanoyl)oxy]-2,2-bis{[(3-sulfanylpropanoyl)oxy]methyl}propoxy)methyl]-2-{[(3-sulfanylpropanoyl)oxy]methyl}propane-1,3-diyl bis(3-sulfanylpropanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10948202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[[3-(3-mercapto-1-oxopropoxy)-2,2-bis[(3-mercapto-1-oxopropoxy)methyl]propoxy]methyl]-2-[(3-mercapto-1-oxopropoxy)methyl]propane-1,3-diyl bis[3-mercaptopropionate] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.616 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Dipentaerythritol hexakis(3-mercaptopropionate) particularly suitable for UV curing applications?
A: Dipentaerythritol hexakis(3-mercaptopropionate) (SH6) is a hexafunctional thiol compound. This means it possesses six thiol (-SH) groups available for chemical reactions. In the context of UV curing, these thiol groups readily participate in thiol-ene photopolymerization reactions. [, ] This type of polymerization is highly efficient and proceeds rapidly upon exposure to UV light, making it ideal for applications requiring fast curing times. []
Q2: How does the concentration of ene compounds influence the photopolymerization process when using Dipentaerythritol hexakis(3-mercaptopropionate)?
A: Research has shown that the local concentration of ene compounds significantly affects the UV curing behavior of systems containing Dipentaerythritol hexakis(3-mercaptopropionate). [] Higher concentrations of ene groups, particularly when located at the surface of dendritic structures like those found in polyallyl dendrimers, lead to faster and more efficient polymerization. [] This is because the thiol groups on Dipentaerythritol hexakis(3-mercaptopropionate) can readily react with the abundant ene groups upon UV light exposure, accelerating the curing process.
Q3: Can the properties of UV curable materials incorporating Dipentaerythritol hexakis(3-mercaptopropionate) be further tailored?
A: Yes, the properties of these materials can be fine-tuned by adjusting the composition of the photopolymer system. For example, researchers have explored the use of a three-component system incorporating Dipentaerythritol hexakis(3-mercaptopropionate) alongside two different ene compounds: a highly reactive polyallyl dendrimer (AL16) and a smaller, more mobile polyallyl dendrimer (AL4). [] The addition of AL4, acting as a reactive diluent, enhances the diffusion of components within the film and further contributes to the efficiency of the stepwise radical polymerization process. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


